molecular formula C18H32O2 B1207068 6-Octadecynoic acid CAS No. 544-74-1

6-Octadecynoic acid

货号: B1207068
CAS 编号: 544-74-1
分子量: 280.4 g/mol
InChI 键: GVZXZHWIIXHZOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Octadecynoic acid (Tariric acid), identified by the CAS Registry Number 544-74-1, is an 18-carbon acetylenic fatty acid characterized by a triple bond at the 6-position of its alkyl chain . This compound occurs naturally in several plant species, including Marrubium vulgare (white horehound) and various plants from the Picramnia genus . It is biosynthesized from petroselinic acid . In scientific research, this compound has been identified as an agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ) . Activation of this receptor stimulates lipid accumulation in adipocytes in vitro , highlighting its relevance in studies of metabolic regulation and adipogenesis . This mechanism suggests its research value in exploring pathways related to metabolic diseases. Beyond its metabolic role, the compound is also investigated for its potential anti-fungal properties and is utilized as a metabolic probe in supermultiplexed imaging techniques, such as Stimulated Raman Scattering (SRS) microscopy, to study lipid metabolism in live cells . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

属性

IUPAC Name

octadec-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,14-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXZHWIIXHZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC#CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284475
Record name 6-Octadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-74-1
Record name 6-Octadecynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tariric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octadecynoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Octadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D59J8RYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Halogenation and Elimination

The double bond of petroselinic acid is first halogenated using bromine (Br₂) in an inert solvent such as carbon tetrachloride, forming 6,7-dibromo-octadecanoic acid. Subsequent treatment with a strong base (e.g., potassium hydroxide in ethanol) induces β-elimination of hydrogen bromide (HBr), yielding 6-octadecynoic acid.

Reaction Scheme:

CH₃(CH₂)₁₀CH=CH(CH₂)₄COOHBr₂CH₃(CH₂)₁₀CHBr-CHBr(CH₂)₄COOHKOH/EtOHCH₃(CH₂)₁₀C≡C(CH₂)₄COOH\text{CH₃(CH₂)₁₀CH=CH(CH₂)₄COOH} \xrightarrow{\text{Br₂}} \text{CH₃(CH₂)₁₀CHBr-CHBr(CH₂)₄COOH} \xrightarrow{\text{KOH/EtOH}} \text{CH₃(CH₂)₁₀C≡C(CH₂)₄COOH}

This method, while straightforward, requires precise control of reaction conditions to avoid over-halogenation or side reactions. The yield and purity depend on the stoichiometry of bromine and the efficiency of HBr elimination.

Metathesis-Based Synthesis

Olefin metathesis, a powerful tool in organic synthesis, enables the strategic reorganization of carbon-carbon double bonds. Patent US8940923B2 outlines a metathesis-driven approach to synthesize diacids from unsaturated fatty acids, which can be adapted for 6-ODA production.

Ethenolysis and Homometathesis

Petroselinic acid undergoes ethenolysis with ethylene in the presence of a tungsten or ruthenium catalyst (e.g., Grubbs catalyst), cleaving the double bond to form two shorter-chain alkenes. Subsequent homometathesis of the resultant unsaturated fragments facilitates the formation of a conjugated diene, which is then hydrogenated and functionalized to introduce the triple bond.

Example Pathway:

  • Ethenolysis:

CH₃(CH₂)₁₀CH=CH(CH₂)₄COOH+CH₂=CH₂CatalystCH₂=CH(CH₂)₄COOH+CH₂=CH(CH₂)₁₀CH₃\text{CH₃(CH₂)₁₀CH=CH(CH₂)₄COOH} + \text{CH₂=CH₂} \xrightarrow{\text{Catalyst}} \text{CH₂=CH(CH₂)₄COOH} + \text{CH₂=CH(CH₂)₁₀CH₃}

  • Homometathesis:

2 CH₂=CH(CH₂)₄COOHCatalystCH₂=CH(CH₂)₄COO(CH₂)₄CH=CH₂2\ \text{CH₂=CH(CH₂)₄COOH} \xrightarrow{\text{Catalyst}} \text{CH₂=CH(CH₂)₄COO(CH₂)₄CH=CH₂}

  • Triple Bond Introduction:
    The diene intermediate is subjected to dehydrogenation or alkyne-forming reactions (e.g., using Lindlar catalyst with quinoline) to yield 6-ODA.

This method benefits from the versatility of metathesis catalysts but demands high-purity starting materials and rigorous control over reaction stoichiometry.

Direct Synthesis via Alkyne Coupling

A modular approach involves constructing the 18-carbon chain with the triple bond at position 6 through cross-coupling reactions. This method is exemplified by the synthesis of phospholipids containing 6-ODA, as reported in studies on unusual phospholipids.

Cadiot-Chodkiewicz Coupling

A terminal alkyne (e.g., 1-hexyne) is coupled with an alkyl halide (e.g., 12-iodododecanoic acid) using a copper(I) catalyst and a diamine ligand. The reaction forms a carbon-carbon bond between the alkyne and the alkyl chain, positioning the triple bond at the desired location.

Reaction Scheme:

HC≡C(CH₂)₄COOH+ICH₂(CH₂)₁₀COOHCuI, NH₂OHCH₃(CH₂)₁₀C≡C(CH₂)₄COOH\text{HC≡C(CH₂)₄COOH} + \text{ICH₂(CH₂)₁₀COOH} \xrightarrow{\text{CuI, NH₂OH}} \text{CH₃(CH₂)₁₀C≡C(CH₂)₄COOH}

This method offers precise control over the triple bond position and is scalable for industrial applications. However, it requires anhydrous conditions and specialized catalysts.

Comparative Analysis of Synthesis Methods

Method Starting Material Catalyst/Reagents Advantages Challenges
DehydrogenationPetroselinic acidBr₂, KOH/EtOHSimple, uses natural precursorsRisk of over-halogenation, moderate yields
MetathesisPetroselinic acidGrubbs catalyst, ethyleneVersatile, scalableHigh catalyst cost, complex purification
Alkyne Coupling1-Hexyne, alkyl halideCuI, NH₂OHPrecise bond placement, high puritySensitivity to moisture, specialized reagents

Purification and Characterization

Post-synthesis purification of 6-ODA is critical to achieve pharmaceutical-grade purity. Common techniques include:

  • Column Chromatography: Silica gel columns with hexane/ethyl acetate gradients separate 6-ODA from byproducts.

  • Recrystallization: Dissolution in hot ethanol followed by gradual cooling yields crystalline 6-ODA.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (282.46 g/mol) and purity (>99%).

Industrial and Research Applications

6-ODA’s role as a PPARγ agonist has spurred interest in metabolic disorder therapeutics. Industrially, its derivatives are used in cosmetics and polymer chemistry, leveraging its stability and lipid-like properties .

化学反应分析

Types of Reactions: 6-Octadecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The acetylenic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Organometallic reagents like lithium diisopropylamide (LDA) or Grignard reagents.

Major Products:

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted acetylenic derivatives.

科学研究应用

Pharmacological Applications

1. PPARγ Agonist Activity

Recent studies have identified 6-ODA as a potent agonist of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. This property is particularly significant in the context of metabolic disorders:

  • Lipid Accumulation : Research indicates that 6-ODA stimulates lipid accumulation in hepatic stellate cells (HSC-T6) and adipocytes (3T3-L1 cells), suggesting potential applications in treating conditions like diabetes and obesity by modulating fat storage and glucose metabolism .
  • Fibrosis Inhibition : The activation of PPARγ by 6-ODA may inhibit fibrogenesis in liver cells, presenting a therapeutic avenue for liver diseases associated with excessive fibrosis .

2. Antibacterial Properties

The antibacterial potential of 6-ODA has been explored, particularly against Gram-positive bacteria. While some studies indicate limited bactericidal activity , others suggest that it can be effective when combined with other agents:

  • Synergistic Effects : 6-ODA has shown promise when used in conjunction with traditional antibiotics, enhancing their efficacy against resistant bacterial strains .
  • Mechanisms of Action : The antibacterial mechanisms may involve disrupting bacterial membrane integrity or interfering with essential cellular processes, although detailed mechanisms remain to be fully elucidated .

Study on Lipid Accumulation

A study conducted on the effects of 6-ODA on HSC-T6 cells demonstrated significant lipid accumulation when treated with this fatty acid. The findings were quantified using Oil Red-O staining, which highlighted the ability of 6-ODA to promote lipid droplet formation, indicating its potential role as a therapeutic agent for metabolic disorders .

Antibacterial Efficacy Assessment

In vitro experiments have assessed the antibacterial activity of 6-ODA against various bacterial strains. Although it exhibited limited direct antibacterial effects, its use in formulations alongside other antimicrobial agents showed enhanced efficacy against resistant strains such as Staphylococcus aureus .

Comparative Data Table

Property/Activity Description
Chemical Structure Long-chain fatty acid with a triple bond (C18H34O2)
PPARγ Agonist Activity Stimulates lipid accumulation in HSC-T6 and 3T3-L1 cells
Antibacterial Activity Limited direct activity; potential enhancement when used with antibiotics
Therapeutic Potential Possible applications in metabolic disorders and antibacterial formulations

作用机制

The mechanism of action of 6-octadecynoic acid involves its interaction with molecular targets such as peroxisome proliferator-activated receptor gamma (PPARγ) . As a PPARγ agonist, it can stimulate lipid accumulation in cells and modulate gene expression related to lipid metabolism . This activity is significant in the context of metabolic diseases and inflammation.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
6-Octadecynoic acid C18 with C6 triple bond C₁₈H₃₂O₂ 280.45 PPARγ agonist; resistant to esterification by select lipases
9-Octadecynoic acid C18 with C9 triple bond C₁₈H₃₂O₂ 280.45 Higher esterification efficiency; lacks reported PPARγ activity
13-Docosynoic acid C22 with C13 triple bond C₂₂H₄₀O₂ 336.55 Similar enzymatic reactivity to 9-octadecynoic acid but longer chain
(Z)-6-Octadecenoic acid C18 with C6 double bond C₁₈H₃₄O₂ 282.46 Petroselinic acid; higher bioavailability but no PPARγ activity
Oleic acid C18 with C9 double bond C₁₈H₃₄O₂ 282.46 Ubiquitous in seed oils; no acetylenic bond; rapid esterification

Enzymatic Reactivity

This compound exhibits marked resistance to esterification by Candida cylindracea (CCL), Pseudomonas cepacia (PS-D), and porcine pancreatic (PPL) lipases, likely due to steric hindrance from its triple bond. In contrast, 9-octadecynoic acid and 13-docosynoic acid are readily esterified by these enzymes, suggesting that triple bond position critically influences lipase recognition . Notably, all acetylenic fatty acids show slower esterification rates compared to oleic acid, which lacks a triple bond .

PPARγ Agonism :

  • This compound uniquely activates PPARγ, suppressing hepatic stellate cell activation and reducing liver fibrosis in experimental models .
  • 9-Octadecynoic acid and (Z)-6-octadecenoic acid lack documented PPARγ agonist activity, highlighting the specificity of the C6 triple bond for this interaction .

Antimicrobial Properties :

Research Findings and Implications

  • Lipase Resistance: The C6 triple bond in this compound reduces its utility in enzymatic synthesis but enhances metabolic stability in therapeutic contexts .
  • Therapeutic Potential: Its PPARγ agonist activity positions it as a candidate for liver fibrosis treatment, unlike non-acetylenic analogs .
  • Synthetic Challenges : Multi-step synthesis (24% overall yield) limits scalability compared to oleic acid derivatives .

生物活性

6-Octadecynoic acid (6-ODA) is a unique long-chain fatty acid characterized by the presence of a triple bond at the sixth carbon atom of its aliphatic chain. Its molecular formula is C18H32O2C_{18}H_{32}O_2. This compound has garnered attention in scientific research due to its distinct biological activities, particularly as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This article explores the biological activity of 6-ODA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, including the dehydrohalogenation of dibromides derived from olefinic compounds. One effective synthetic route involves using sodamide in liquid ammonia to achieve dehydrobromination. Additionally, it can be extracted from natural sources such as Marrubium vulgare L. (horehound), which has been identified as a rich source of this compound .

The primary mechanism through which 6-ODA exerts its biological effects is its role as a PPARγ agonist. PPARγ is a nuclear receptor that regulates gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARγ by 6-ODA leads to:

  • Lipid Accumulation : Studies have demonstrated that 6-ODA stimulates lipid accumulation in adipocytes, specifically in cell lines such as HSC-T6 and 3T3-L1 .
  • Gene Expression Modulation : As a PPARγ agonist, 6-ODA influences the transcription of genes associated with fatty acid storage and glucose metabolism, which could have implications for metabolic disorders .

1. Lipid Metabolism

Research indicates that 6-ODA enhances lipid accumulation in adipocytes, suggesting its potential role in treating obesity and related metabolic disorders. In vitro studies show that it activates PPARγ-dependent pathways, leading to increased lipid storage in cells .

2. Antifungal Properties

In addition to its metabolic effects, 6-ODA has been studied for its antifungal properties. A study highlighted its significant antifungal activity against various fungal strains, indicating its potential as a natural antifungal agent .

3. Potential Therapeutic Applications

Given its biological activities, 6-ODA may have therapeutic applications in:

  • Diabetes Management : By modulating lipid metabolism and enhancing insulin sensitivity through PPARγ activation.
  • Antifungal Treatments : As a lead compound for developing new antifungal agents with lower toxicity profiles compared to conventional drugs .

Case Study 1: Identification from Marrubium vulgare

A significant study identified 6-ODA from the methanol extract of Marrubium vulgare L., demonstrating its ability to stimulate lipid accumulation and act as a PPARγ agonist. The study utilized Oil Red-O staining to visualize lipid deposits in hepatic stellate cells, confirming the compound's activity .

Case Study 2: Antifungal Activity Assessment

Another investigation assessed the antifungal activity of various acetylenic acids, including 6-ODA. The results indicated potent antifungal effects with low toxicity, supporting its potential as an alternative treatment option for fungal infections .

Comparative Analysis with Related Compounds

Compound NameStructurePPARγ Agonist ActivityNotable Effects
This compound Triple bond at C6YesLipid accumulation, antifungal
9-Octadecynoic Acid Triple bond at C9YesSimilar lipid effects
Petroselinic Acid Double bond at C6NoDistinct metabolic pathway

常见问题

Q. What biological activities have been preliminarily associated with this compound?

  • While direct evidence is limited, structurally similar fatty acids (e.g., 9-octadecenoic acid) exhibit antimicrobial and anti-inflammatory properties.
  • Research suggests potential antibacterial activity against methicillin-resistant strains when functionalized (e.g., methoxylation).
  • Model systems: In vitro assays using bacterial cultures (e.g., Staphylococcus aureus) and cell lines for cytotoxicity screening .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound in multi-step protocols?

  • Solvent Optimization : Replace HMPA (toxic) with alternatives like DMPU to improve safety without compromising efficiency.
  • Catalyst Screening : Test non-Pd catalysts (e.g., Ni-based) for hydrogenation to reduce costs.
  • Oxidation Alternatives : Use TEMPO/NaClO for greener oxidation instead of PDC.
  • Yield Tracking : Employ real-time monitoring (e.g., inline IR) to identify bottlenecks.
  • Reference synthetic protocols and green chemistry principles for iterative improvements .

Q. How should contradictions in reported biological activities of this compound be resolved?

  • Assay Standardization : Compare methodologies (e.g., MIC vs. time-kill assays) and concentrations used.
  • Strain Variability : Test across diverse bacterial isolates to account for resistance mechanisms.
  • Structural Confirmation : Verify compound purity via HPLC-MS to rule out impurities influencing results.
  • Meta-Analysis : Use systematic reviews to contextualize findings within broader literature .

Q. What experimental strategies can elucidate the antioxidant potential of this compound?

  • FRAP Assay : Measure ferric-to-ferrous reduction at pH 3.6, using Trolox as a standard.
  • DPPH Radical Scavenging : Quantify hydrogen-donating capacity at 517 nm.
  • Cell-Based Models : Assess ROS reduction in human cell lines (e.g., HepG2) under oxidative stress.
  • Controls : Include ascorbic acid and α-tocopherol for comparative stoichiometric analysis .

Q. What challenges arise in isolating this compound from natural sources, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Octadecynoic acid
Reactant of Route 2
Reactant of Route 2
6-Octadecynoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。